molecular formula C9H8INO3 B14809659 3-Cyclopropoxy-5-iodoisonicotinic acid

3-Cyclopropoxy-5-iodoisonicotinic acid

Cat. No.: B14809659
M. Wt: 305.07 g/mol
InChI Key: HWSZISPMZFVWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-5-iodoisonicotinic acid: is an organic compound with the molecular formula C9H8INO3 It is a derivative of isonicotinic acid, featuring a cyclopropoxy group at the 3-position and an iodine atom at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-iodoisonicotinic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of iodine and a suitable oxidizing agent for the iodination step, followed by a nucleophilic substitution reaction to introduce the cyclopropoxy group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-5-iodoisonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

3-Cyclopropoxy-5-iodoisonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-iodoisonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific context in which the compound is used .

Comparison with Similar Compounds

    Isonicotinic Acid: A precursor to 3-Cyclopropoxy-5-iodoisonicotinic acid, differing by the absence of the cyclopropoxy and iodine substituents.

    Nicotinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 3-position instead of the 4-position.

    Picolinic Acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness: this compound is unique due to the presence of both the cyclopropoxy and iodine substituents, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

IUPAC Name

3-cyclopropyloxy-5-iodopyridine-4-carboxylic acid

InChI

InChI=1S/C9H8INO3/c10-6-3-11-4-7(8(6)9(12)13)14-5-1-2-5/h3-5H,1-2H2,(H,12,13)

InChI Key

HWSZISPMZFVWJN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2C(=O)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.